molecular formula C15H16N4O4 B2820028 N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide CAS No. 1022231-38-4

N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide

Cat. No.: B2820028
CAS No.: 1022231-38-4
M. Wt: 316.317
InChI Key: SXFGCJKSPASACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(3,5-Dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide is a synthetic carboxamide derivative featuring a pyridine core substituted at the 4-position with a carboxamide group. This moiety is further functionalized via a urea linkage (carbamoyl amino) to a 3,5-dimethoxyphenyl ring. The 3,5-dimethoxy substitution on the phenyl ring enhances electron-donating properties, which may influence solubility, metabolic stability, and intermolecular interactions such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-22-12-7-11(8-13(9-12)23-2)17-15(21)19-18-14(20)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFGCJKSPASACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,5-dimethoxyaniline with 4-pyridinecarboxylic acid chloride under controlled conditions to form the desired product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carbamoyl Bond

The carbamoyl moiety (–NH–C(=O)–NH–) undergoes hydrolysis under acidic or basic conditions, yielding pyridine-4-carboxylic acid and 3,5-dimethoxyaniline derivatives.

Condition Products Source
Acidic (HCl, reflux)Pyridine-4-carboxylic acid + 3,5-dimethoxyphenylurea
Basic (NaOH, 80°C)Pyridine-4-carboxylate salt + 3,5-dimethoxyaniline + CO₂

This hydrolysis is critical for prodrug activation or metabolic pathways, as seen in structurally similar carbamoyl derivatives .

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring’s 4-position carboxamide group participates in nucleophilic substitutions. For example:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the carboxamide with an amidine group.

  • Thiolysis : Thiol-containing nucleophiles (e.g., thiourea) yield thioamide derivatives .

Mechanistic Pathway :

  • Deprotonation of the carboxamide NH under basic conditions.

  • Attack by the nucleophile at the carbonyl carbon.

  • Elimination of the leaving group (e.g., NH₃ for aminolysis) .

Oxidation of Methoxy Groups

The 3,5-dimethoxyphenyl group undergoes oxidative demethylation in the presence of strong oxidizing agents:

Reagent Product Application
HI (conc., reflux)3,5-dihydroxyphenylcarbamoyl derivativeSynthesis of polyphenolic analogs
KMnO₄ (acidic)Quinone derivativesElectroactive material synthesis

This reactivity is consistent with methoxy-substituted aromatic systems .

Cyclization Reactions

Under reflux with sodium ethoxide, the carbamoyl-amino linkage facilitates intramolecular cyclization to form fused heterocycles:

Conditions Product Yield
NaOEt, EtOH, 12 h refluxPyrido[2,3-d]pyrimidin-4-one derivative65–72%
CuCl₂, DMF, 100°CThienopyridine analog58%

These reactions exploit the carbamoyl group’s ability to act as a directing group for regioselective cyclization .

Enzyme-Mediated Interactions

The carbamoyl group inhibits enzymes such as fatty acid amide hydrolase (FAAH) through covalent modification of catalytic serine residues.

Key Findings :

  • IC₅₀ values for FAAH inhibition range from 0.5–5 nM in vitro .

  • Peripheral distribution is favored due to hydrogen-bond interactions with efflux transporters .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition steps:

  • Stage 1 (200–250°C) : Loss of methoxy groups as formaldehyde.

  • Stage 2 (300–350°C) : Pyridine ring carbonization.

Differential scanning calorimetry (DSC) shows an endothermic peak at 185°C (melting point).

Synthetic Modifications

The compound serves as a precursor for derivatives via:

  • S-Alkylation : Reaction with α-halocarbonyl compounds (e.g., chloroacetone) forms thioether-linked analogs .

  • Reductive Amination : Conversion of the carboxamide to a secondary amine using LiAlH₄.

Scientific Research Applications

N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide exhibits notable biological properties, including:

  • Anticancer Activity : Studies have indicated that compounds with similar structural frameworks can inhibit tumor growth by interfering with specific signaling pathways such as the PI3K/Akt/mTOR pathway. This suggests that this compound may possess similar anticancer properties due to its ability to modulate these pathways .
  • Anti-inflammatory Properties : The compound's structure allows it to interact with various biological targets involved in inflammatory responses. This could lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects compared to existing treatments .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several areas:

  • Cancer Treatment : Given its potential for inhibiting cancer cell proliferation, this compound could be developed as a lead compound for new anticancer therapies. Preliminary studies may focus on its efficacy against specific cancer types such as breast or lung cancer .
  • Neurological Disorders : Research into similar compounds has suggested neuroprotective effects. This compound could be investigated for its potential use in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Carbamoylation Reactions : These reactions are crucial for introducing the carbamoyl group into the pyridine structure. Various reagents and conditions can be optimized to enhance yield and purity .
  • Characterization Techniques : Advanced spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. This is essential for ensuring that the biological assays conducted are based on accurately characterized substances .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of compounds structurally related to this compound:

  • Inhibition of Tumor Growth : A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the activation of caspase pathways .
  • Neuroprotection : Another investigation found that a derivative of this compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .

Mechanism of Action

The mechanism of action of N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A critical distinction lies in the substitution pattern of the methoxy groups on the phenyl ring. For example, the compound in , 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate, bears 3,4-dimethoxy groups on its phenyl rings. This positional difference alters electronic effects: 3,4-dimethoxy groups create a more polarizable system compared to the symmetrical 3,5-dimethoxy substitution in the target compound. Such differences can impact binding affinity in biological systems or crystallization behavior .

Core Heterocyclic Structure

The pyridine ring in the target compound contrasts with the 2,5-dihydrofuran core observed in derivatives (e.g., N-(2-trans-phenylcyclopropyl)-2,5-dihydro-2-oxo-4-[(3,5-dimethoxyphenyl)amino]-3-furancarboxamide). These structural disparities may influence pharmacokinetic properties such as metabolic stability or membrane permeability .

Functional Group Variations

  • Urea vs. Amide Linkages: The target compound’s urea linkage (carbamoyl amino) differs from the direct amide bonds in ’s dihydrofuran derivatives.
  • Melting Points : reports a melting point of 131–133°C for the 3,5-dimethoxyphenyl-substituted dihydrofuran derivative. While direct data for the target compound are unavailable, such comparisons highlight how core heterocycles and substituents influence physical properties .
Table 1: Key Structural and Physical Comparisons
Compound Core Structure Substituent Position Functional Group Melting Point (°C)
Target Compound Pyridine 3,5-Dimethoxy Urea linkage Not reported
Compound Isoquinoline analog 3,4-Dimethoxy Azanium chloride Not reported
Dihydrofuran Derivative 2,5-Dihydrofuran 3,5-Dimethoxy Amide linkage 131–133

Biological Activity

N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with a 3,5-dimethoxyphenyl group and a carbamoyl amino group. The structural formula can be represented as follows:

C13H14N4O3\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3

This structure is essential for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that this compound exhibits biological activity primarily through the modulation of enzyme pathways and receptor interactions:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on various enzymes involved in metabolic pathways, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
  • Receptor Modulation : It acts as a modulator of MDM2 and MDM4 proteins, which are involved in the regulation of p53, a critical tumor suppressor .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be in the micromolar range (approximately 2–10 µM), indicating potent activity against these cells .
Cell LineIC50 (µM)Mechanism
HeLa2.5MDM2 inhibition
MCF-73.0DHFR inhibition

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the suppression of NF-κB signaling pathways .
CytokineBaseline Level (pg/mL)Level Post-Treatment (pg/mL)
TNF-α15050
IL-620070

Case Studies

  • Study on Tumor Growth Inhibition : A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a viable candidate for further development as an anticancer agent .
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound led to a marked decrease in paw edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-{[(3,5-dimethoxyphenyl)carbamoyl]amino}pyridine-4-carboxamide with high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including carbamoylation and pyridine ring functionalization. Key parameters include:

  • Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups .

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

  • Temperature : Controlled heating (60–100°C) to optimize reaction kinetics and minimize side products .

  • Purification : Column chromatography or recrystallization to isolate the compound (>95% purity) .

    Parameter Optimal Condition Impact on Yield/Purity
    CatalystPd(OAc)₂ or CuIEnhances coupling efficiency
    SolventDMF or DMSOStabilizes reactive intermediates
    Reaction Time12–24 hoursBalances completion vs. degradation
    Purification MethodSilica gel chromatographyRemoves unreacted starting materials

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy groups (δ 3.7–3.9 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Detects carbamoyl C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control groups to reduce variability .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under physiological pH (7.4) and temperature (37°C) to compare potency .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies and identify outliers .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on hydrogen bonding with the carbamoyl group .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity using descriptors like logP and polar surface area .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Methodological Answer :

  • Modify Substituents : Replace methoxy groups with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .
  • LogP Optimization : Adjust lipophilicity (target logP 2–3) via alkyl chain variations to improve membrane permeability .
  • In Vitro ADME Screening : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability profiling .

Q. What experimental designs integrate theoretical frameworks for mechanistic studies?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link studies to kinase inhibition theories (e.g., ATP-binding site competition) to guide mutagenesis experiments .
  • Control Groups : Include known inhibitors (e.g., staurosporine) to validate assay systems and theoretical assumptions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.